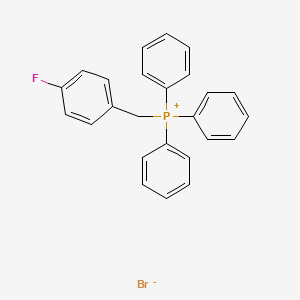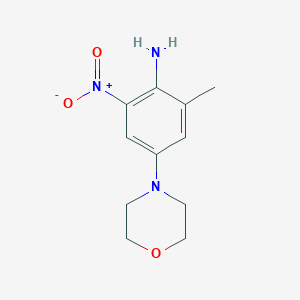
2-甲基-4-吗啉基-6-硝基苯胺
概述
描述
2-Methyl-4-morpholino-6-nitroaniline is a chemical compound with the molecular formula C11H15N3O3 . It is used in various applications due to its chemical properties .
Synthesis Analysis
The synthesis of anilines, which includes compounds like 2-Methyl-4-morpholino-6-nitroaniline, involves various methods and applications. These methods cover both classical and modern approaches, providing an overview of the reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-morpholino-6-nitroaniline can be analyzed using various methods. The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions involving 2-Methyl-4-morpholino-6-nitroaniline are complex and involve various stages. The reactions of secondary amines, primary amines, and ammonia equivalents are particularly relevant .
Physical And Chemical Properties Analysis
2-Methyl-4-morpholino-6-nitroaniline has a molecular weight of 237.25500 and a density of 1.296 g/cm3 . Its boiling point is 477.854ºC at 760 mmHg .
科学研究应用
合成与化学性质
Özil、Parlak 和 Baltaş (2018) 的一项研究详细介绍了从 2-硝基苯胺衍生物开始合成在 C-6 位含有吗啉骨架的苯并咪唑。这些化合物经过评估,具有体外抗氧化活性和葡萄糖苷酶抑制活性,由于其高清除活性和大 α-葡萄糖苷酶抑制潜力,展示了其在治疗应用中的潜力 (M. Özil、Cansu Parlak、N. Baltaş,2018)。
生物学应用
冯等人 (2016) 开发了一种新型开-关荧光探针,用于选择性检测缺氧或硝酸还原酶 (NTR),使用 4-硝基咪唑部分作为缺氧触发器和吗啉基团以增强选择性和灵敏性。该探针展示了在肿瘤细胞(如 HeLa 细胞)中成像缺氧状态的潜力,表明其在生物医学研究中用于疾病相关缺氧检测的适用性 (W. 冯等人,2016)。
环境与分析化学
戴等人 (2012) 解决了与胺基二氧化碳捕获过程中胺与 NOx 反应形成潜在致癌的 N-亚硝胺和 N-亚硝胺相关的担忧。他们的分析方法适用于溶剂和洗涤水样品,强调了理解环境背景下胺的反应性和亚硝胺形成的重要性,指出了在燃烧后 CO2 捕获过程中需要有效的控制策略 (宁·戴等人,2012)。
药理学与药物开发
魏等人 (2000) 研究了 S-甲基半胱氨酸对亚硝酸钠和吗啉同时施用诱导的大鼠肝癌发生的化学预防作用。该研究证明了 S-甲基半胱氨酸在降低 N-亚硝基化合物环境前体的致癌风险方面的潜力,表明其作为肝癌化学预防剂的功效 (M. 魏等人,2000)。
安全和危害
未来方向
属性
IUPAC Name |
2-methyl-4-morpholin-4-yl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8-6-9(13-2-4-17-5-3-13)7-10(11(8)12)14(15)16/h6-7H,2-5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZOMWPTJWWTMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469269 | |
| Record name | 2-Methyl-4-(morpholin-4-yl)-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-morpholino-6-nitroaniline | |
CAS RN |
468741-20-0 | |
| Record name | 2-Methyl-4-(morpholin-4-yl)-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

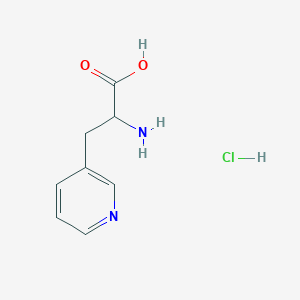
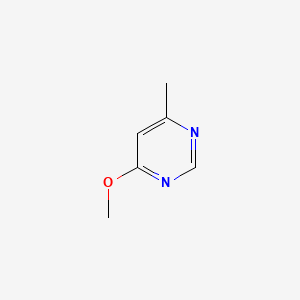
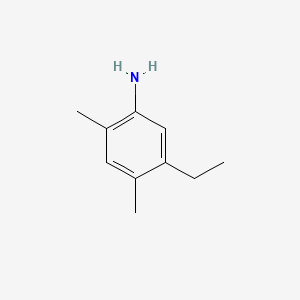
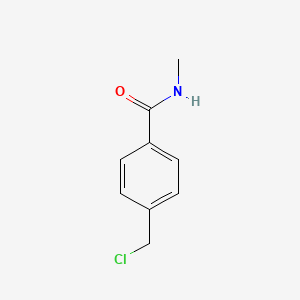
![3-amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1600508.png)
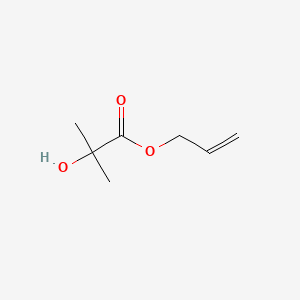
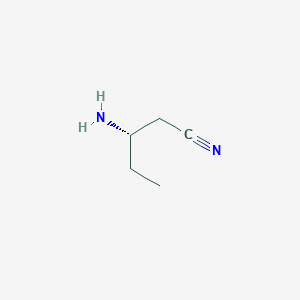
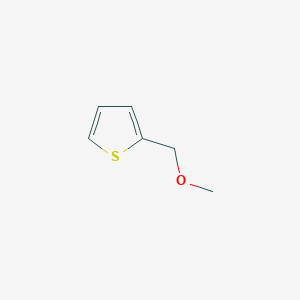
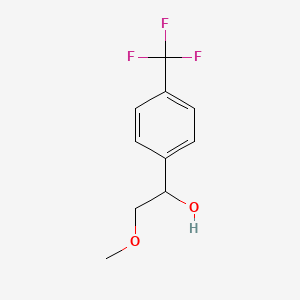
![3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1600518.png)
![Methyl 2-chlorobenzo[d]oxazole-5-carboxylate](/img/structure/B1600521.png)
![5,8-Diazaspiro[3.5]nonane](/img/structure/B1600522.png)

